(S)-GNA-G(iBu) phosphoramidite

Description

Historical Context and Evolution of Xeno Nucleic Acids (XNAs)

Xeno Nucleic Acids (XNAs) are synthetic nucleic acid analogs that possess a different sugar backbone from the ribose or deoxyribose found in RNA and DNA. biosyn.com The study of XNAs is a key area of synthetic biology and astrobiology, exploring the fundamental chemical requirements for genetic information storage and transfer. The quest to understand the origins of life and to create novel biotechnological tools has driven the evolution of various XNA chemistries.

The timeline of GNA, a prominent member of the XNA family, began in the 1970s. Key milestones include:

1971: The first synthesis of 2,3-dihydroxypropyl nucleoside analogues by Ueda and colleagues. wikipedia.orgchemeurope.com

1972: Seita et al. demonstrated that phosphate-linked oligomers of these analogues exhibited hypochromicity in the presence of DNA and RNA, an early indication of base pairing. chemeurope.com

1995-1999: Methods for preparing GNA polymers were further described by Cook et al. and Acevedo and Andrews. wikipedia.orgnih.gov

2005: The ability of GNA to engage in self-pairing to form stable duplexes was reported by Zhang and Meggers, a significant breakthrough that highlighted its potential as a genetic material. wikipedia.org

These developments have established GNA as a simple, yet robust, genetic polymer, leading some to hypothesize it could have been a precursor to RNA in the origins of life. wikipedia.orgchemeurope.com

The Significance of Acyclic Backbones in Nucleic Acid Chemistry

The defining feature of GNA is its acyclic, three-carbon glycerol-based backbone. biosyn.comsmolecule.com This contrasts with the five-carbon cyclic sugar rings (deoxyribose in DNA and ribose in RNA) that form the backbone of natural nucleic acids. The acyclic nature of the GNA backbone introduces significant chemical and structural properties:

Flexibility: The absence of a rigid ring structure imparts greater conformational flexibility to the GNA backbone. smolecule.com

Simplicity: GNA is arguably the simplest phosphodiester-based nucleic acid, containing just a three-carbon repeating unit. wikipedia.orgnih.gov

Stereochemistry: The GNA backbone contains a single stereogenic center per repeating unit, allowing for the synthesis of enantiomerically pure right-handed (S)-GNA and left-handed (R)-GNA oligomers. biosyn.comwpmucdn.com

Nuclease Resistance: The unnatural backbone linkage provides GNA with enhanced stability against degradation by nucleases, enzymes that cleave the phosphodiester bonds in DNA and RNA. smolecule.com This resistance is a highly desirable trait for the development of therapeutic oligonucleotides.

The study of acyclic nucleic acids like GNA provides fundamental insights into the structural requirements for duplex formation and has opened avenues for creating novel biomaterials and therapeutic agents.

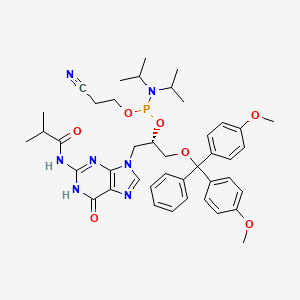

Overview of (S)-GNA-G(iBu) Phosphoramidite (B1245037) within the GNA Family

(S)-GNA-G(iBu) phosphoramidite is a key chemical building block, or monomer, used for the automated solid-phase synthesis of GNA oligonucleotides. broadpharm.com Let's break down its name to understand its structure:

(S)-GNA: This indicates the stereochemistry at the chiral center of the glycerol (B35011) backbone is of the 'S' configuration, which corresponds to the right-handed helical structure found in natural DNA. wpmucdn.com

-G(iBu): This signifies the nucleobase is guanine (B1146940) (G). The exocyclic amine group of the guanine is protected by an isobutyryl (iBu) group. smolecule.com This protection is necessary to prevent unwanted side reactions during the automated synthesis process.

phosphoramidite: This refers to the reactive phosphine (B1218219) group, specifically a cyanoethyl phosphoramidite, which enables the efficient, stepwise addition of the monomer to a growing oligonucleotide chain. smolecule.comwpmucdn.com

This compound is a nucleoside phosphoramidite derivative designed for seamless integration into standard DNA synthesis protocols. smolecule.comwpmucdn.com Its synthesis typically starts from (R)-(+)-glycidol to yield the desired (S)-GNA configuration. smolecule.comwpmucdn.com The use of this compound, along with its counterparts for adenine (B156593) (A), cytosine (C), and thymine (B56734) (T), allows for the custom chemical synthesis of GNA sequences for a wide range of research applications, from nanotechnology to potential therapeutic interventions. smolecule.comwpmucdn.com

Compound Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 182625-68-9 |

| Molecular Formula | C42H52N7O7P broadpharm.com |

| Molecular Weight | 797.9 g/mol broadpharm.com |

| Appearance | White to off-white foam solid pannacean.compannacean.com |

| Purity | ≥97% pannacean.com |

| Storage Condition | -20°C broadpharm.com |

Properties

Molecular Formula |

C42H52N7O7P |

|---|---|

Molecular Weight |

797.9 g/mol |

IUPAC Name |

N-[9-[(2S)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropyl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |

InChI |

InChI=1S/C42H52N7O7P/c1-28(2)39(50)46-41-45-38-37(40(51)47-41)44-27-48(38)25-36(56-57(55-24-12-23-43)49(29(3)4)30(5)6)26-54-42(31-13-10-9-11-14-31,32-15-19-34(52-7)20-16-32)33-17-21-35(53-8)22-18-33/h9-11,13-22,27-30,36H,12,24-26H2,1-8H3,(H2,45,46,47,50,51)/t36-,57?/m0/s1 |

InChI Key |

GOUPKQZMFOWLOW-AUNMUFMCSA-N |

Isomeric SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C[C@@H](COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N |

Canonical SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2CC(COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N |

Origin of Product |

United States |

Synthetic Methodologies for S Gna G Ibu Phosphoramidite

Precursor Synthesis and Stereochemical Control

The synthesis of the precursor glycerol (B35011) nucleoside is a critical stage that establishes the stereochemistry and incorporates the protected nucleobase.

Derivatization from Chiral Glycidol (B123203) Precursors (e.g., (R)-(+)-Glycidol)

The stereochemistry of the final (S)-GNA phosphoramidite (B1245037) is determined by the choice of the starting chiral precursor. wpmucdn.com The synthesis of (S)-GNA monomers commences with the commercially available and enantiomerically pure (R)-(+)-glycidol. wpmucdn.comresearchgate.net This starting material provides the necessary stereogenic center that will ultimately define the right-handed helical structure of the resulting GNA oligonucleotides. wpmucdn.com

A common initial step involves the protection of the primary hydroxyl group of (R)-(+)-glycidol. This is typically achieved by reacting it with 4,4'-dimethoxytrityl chloride (DMT-Cl) in the presence of a base like triethylamine (B128534) in a solvent such as dichloromethane. wpmucdn.com This protection strategy is crucial for directing subsequent reactions to the desired positions on the glycerol backbone. smolecule.com

Epoxide Ring Opening Reactions and Nucleobase Introduction

The introduction of the guanine (B1146940) nucleobase is accomplished through an epoxide ring-opening reaction. wpmucdn.comnih.gov This reaction involves the nucleophilic attack of the protected guanine on the epoxide ring of the glycidol derivative. smolecule.commdpi.com The regioselectivity of this ring-opening is a key factor, and the reaction is typically carried out under basic conditions to facilitate the deprotonation of the nucleobase, enhancing its nucleophilicity. smolecule.compressbooks.pub

For guanine, a specific strategy is often required due to its chemical properties. wpmucdn.com One approach involves using a doubly protected guanine derivative to control the site of alkylation and prevent side reactions. nih.gov The reaction of enantiopure (S)-glycidol with N2-isobutyryl guanine under basic conditions leads to the formation of the desired (S)-GNA nucleoside. smolecule.com The epoxide ring is opened by the nucleobase, resulting in a 2,3-dihydroxypropyl derivative attached to the guanine. wpmucdn.com

Strategies for Exocyclic Amino Group Protection (e.g., Isobutyryl group for Guanine)

Protecting the exocyclic amino group of guanine is essential to prevent unwanted side reactions during oligonucleotide synthesis. libretexts.orgjournalirjpac.com The isobutyryl (iBu) group is a commonly used protecting group for the N2 position of guanine. libretexts.orgontosight.ai This protection is crucial for preventing alkylation and other side reactions during the subsequent phosphitylation and coupling steps. ontosight.ai

The isobutyryl group is favored because it provides adequate protection during synthesis and can be efficiently removed during the final deprotection of the oligonucleotide. atdbio.com The use of N2-isobutyryl, O6-diphenylcarbamoyl protected guanine has been shown to work well in the introduction of the nucleobase. nih.govbeilstein-journals.org This protection strategy enhances the stability and reactivity of the guanine derivative during the synthesis process. smolecule.com

| Reagent/Protecting Group | Purpose in Synthesis |

| (R)-(+)-Glycidol | Chiral precursor to establish (S)-stereochemistry. wpmucdn.com |

| 4,4'-Dimethoxytrityl (DMT) | Protects the 5'-hydroxyl group. libretexts.org |

| Isobutyryl (iBu) | Protects the exocyclic amino group of guanine. libretexts.org |

| 2-Cyanoethyl | Protects the phosphate (B84403) group during synthesis. libretexts.org |

Phosphoramidite Formation and Functionalization

Once the protected glycerol nucleoside is prepared, the next crucial step is its conversion into a reactive phosphoramidite monomer suitable for oligonucleotide synthesis.

Conversion of Glycerol Nucleosides to Phosphoramidites

The conversion of the protected (S)-glycerol-guanine nucleoside into its corresponding phosphoramidite is a key step that introduces the phosphorus linkage necessary for oligonucleotide chain elongation. wpmucdn.comsmolecule.com This transformation is typically achieved by reacting the free hydroxyl group of the glycerol nucleoside with a phosphitylating agent. acs.org

A common phosphitylating agent is 2-cyanoethyl-N,N,N',N'-tetraisopropylphosphorodiamidite. smolecule.com The reaction is carried out in an anhydrous solvent and is catalyzed by a weak acid, such as 1H-tetrazole or 4,5-dicyanoimidazole (B129182) (DCI). smolecule.comacs.org The dimethoxytrityl (DMT) group on the primary hydroxyl ensures that phosphitylation occurs regioselectively at the secondary hydroxyl group of the glycerol backbone. smolecule.com

Reactivity of Phosphoramidite Functionality Towards Nucleophiles

The phosphoramidite moiety is highly reactive towards nucleophiles, which is the basis for its use in oligonucleotide synthesis. smolecule.comwikipedia.org During the coupling step of solid-phase synthesis, the phosphoramidite is activated by an acidic azole catalyst. wikipedia.org This activation facilitates the nucleophilic attack by the free 5'-hydroxyl group of the growing oligonucleotide chain attached to the solid support. smolecule.com

This reaction leads to the formation of a phosphite (B83602) triester linkage between the incoming monomer and the growing chain. The diisopropylamino group on the phosphoramidite acts as a leaving group during this process. wikipedia.org The presence of the 2-cyanoethyl protecting group on the phosphorus atom prevents further reactions at this site until it is removed during the final deprotection steps. atdbio.com

| Step | Key Reagents | Product |

| Precursor Synthesis | (R)-(+)-Glycidol, N2-isobutyryl guanine | (S)-Glycerol-N2-isobutyryl-guanine nucleoside wpmucdn.comsmolecule.com |

| Phosphitylation | 2-cyanoethyl-N,N,N',N'-tetraisopropylphosphorodiamidite, DCI | (S)-GNA-G(iBu) phosphoramidite smolecule.comacs.org |

| Coupling Reaction | Activated phosphoramidite, growing oligonucleotide chain | Oligonucleotide with a new phosphite triester linkage smolecule.comwikipedia.org |

Catalytic Considerations in Internucleotide Linkage Formation

The formation of the internucleotide phosphodiester bond is a critical step in oligonucleotide synthesis, typically achieved through the phosphoramidite method. This process involves the coupling of a phosphoramidite monomer, such as this compound, to the free 5'-hydroxyl group of a growing oligonucleotide chain attached to a solid support. This coupling reaction is activated by an acidic azole catalyst, for instance, 1H-tetrazole or 4,5-dicyanoimidazole. mdpi.com

The phosphoramidite approach results in the formation of a phosphite triester linkage, which is subsequently oxidized to the more stable phosphate triester. The choice of catalyst and coupling conditions can significantly impact the efficiency and fidelity of the internucleotide linkage formation. While specific catalytic studies focusing solely on this compound are not extensively detailed in the provided results, the general principles of phosphoramidite chemistry apply. The development of new catalysts and the optimization of reaction conditions are ongoing areas of research aimed at improving the synthesis of modified oligonucleotides like those containing GNA.

Optimization and Scalability of Synthetic Routes

The demand for GNA oligonucleotides for various research and therapeutic applications necessitates the development of optimized and scalable synthetic routes for GNA phosphoramidites.

Development of Improved and Simplified Synthetic Protocols

Initial synthetic routes for GNA phosphoramidites have been improved over the years to enhance yield, simplify procedures, and reduce the number of steps. biosyn.comresearchgate.net Meggers and colleagues have published improved and simplified methods for the synthesis of GNA phosphoramidites. biosyn.comresearchgate.net One significant advancement involves the use of new phosphoramidite building blocks with different protecting groups on the exocyclic amino groups of the nucleobases. For instance, using N-dimethylformamidine for guanine and adenine (B156593), and acetamide (B32628) for cytosine, has been shown to allow for a more rapid synthesis with higher yields and a quicker deprotection procedure. nih.gov

Another strategy to streamline the synthesis involves the ring opening of enantiopure DMT-glycidol with protected purine (B94841) nucleobases. researchgate.net This method aims to reduce the total number of synthetic steps, making the process more amenable to large-scale production. biosyn.comresearchgate.net A straightforward method for preparing GNA phosphoramidite monomers using standard cyanoethyl phosphoramidite chemistry has also been described, starting from commercially available glycidol or tritylated glycidol. wpmucdn.comnih.gov

The following table summarizes some of the developments in GNA phosphoramidite synthesis:

| Development | Key Features | Reference |

| New Protecting Groups | Use of N-dimethylformamidine for guanine and adenine, and acetamide for cytosine. | nih.gov |

| Ring Opening of DMT-Glycidol | Reaction with protected purine nucleobases to reduce synthetic steps. | biosyn.comresearchgate.net |

| Standard Cyanoethyl Phosphoramidite Chemistry | A straightforward method starting from commercially available materials. | wpmucdn.comnih.gov |

Facile Synthesis Approaches for Large-Scale Preparation

For large-scale preparation of GNA phosphoramidites, facile and efficient synthetic approaches are crucial. The Alnylam group has developed a procedure that facilitates the synthesis on a kilogram scale by allowing the ring opening of enantiopure DMT-glycidol using protected purine nucleobases. biosyn.comresearchgate.net This approach represents a significant step towards making GNA oligonucleotides more accessible for extensive studies and potential commercial applications.

In the context of isoGNA, an isomer of GNA, efforts to optimize large-scale synthesis have included exploring alternative deprotection methods, such as using vanadium trichloride, which has proven effective in large-scale reactions. beilstein-journals.orgnih.gov While this is for an isomer, the principles of optimizing reaction conditions for scalability are transferable. The ability to produce large quantities of GNA phosphoramidites is essential for the advancement of GNA-based technologies.

Purification and Characterization Techniques in Monomer Synthesis

The purity of phosphoramidite monomers is paramount for the successful synthesis of high-quality oligonucleotides. Therefore, robust purification and characterization techniques are integral to the monomer synthesis process.

Following synthesis, the crude phosphoramidite monomer is typically purified using chromatographic techniques. The progress of the reaction and the purity of the final product are often monitored by Thin Layer Chromatography (TLC). wpmucdn.com For purification, column chromatography is a standard method.

Characterization of the synthesized this compound is essential to confirm its identity and purity. Standard analytical techniques employed for this purpose include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR studies are used to confirm the chemical structure and the regiochemistry of the synthesized molecule. tandfonline.com

Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are used to determine the molecular weight of the compound, confirming that the desired product has been obtained. frontiersin.org

The purity of the final phosphoramidite product is often reported as a percentage, with purities of ≥98% being common for commercially available GNA phosphoramidites.

The following table outlines common purification and characterization techniques:

| Technique | Purpose | Reference |

| Thin Layer Chromatography (TLC) | Monitoring reaction progress and assessing purity. | wpmucdn.com |

| Column Chromatography | Purification of the crude product. | |

| Nuclear Magnetic Resonance (NMR) | Structural confirmation and determination of regiochemistry. | tandfonline.com |

| Mass Spectrometry (MS) | Determination of molecular weight. | frontiersin.org |

Oligonucleotide Assembly Utilizing S Gna G Ibu Phosphoramidite

Solid-Phase Oligonucleotide Synthesis Automation

The synthesis of GNA-modified oligonucleotides is readily achievable using automated DNA synthesizers, a testament to the versatility of phosphoramidite (B1245037) chemistry. researchgate.netresearchgate.netatdbio.com The process involves the sequential addition of nucleotide building blocks to a growing chain anchored to a solid support, typically controlled-pore glass (CPG) or polystyrene. biosearchtech.combiotage.com

(S)-GNA-G(iBu) phosphoramidite is designed to seamlessly integrate into the standard cyanoethyl phosphoramidite synthesis cycle. researchgate.netnih.gov This cycle consists of four main steps: detritylation, coupling, capping, and oxidation.

Detritylation: The cycle begins with the removal of the acid-labile dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of the support-bound nucleoside, preparing it for the next coupling reaction. biosearchtech.com

Coupling: The this compound is activated by a weak acid, such as tetrazole, and then reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. smolecule.comsynoligo.com This forms an unstable phosphite (B83602) triester linkage. biosearchtech.com

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion-mutant sequences in subsequent cycles.

Oxidation: The unstable phosphite triester is oxidized to a stable pentavalent phosphotriester using an iodine solution, completing the addition of one GNA nucleotide. biosearchtech.com

This compatibility allows for the creation of chimeric oligonucleotides containing both natural DNA or RNA bases and GNA modifications. researchgate.net

Research has shown that coupling yields for GNA monomers can be slightly lower than the >99% efficiency seen with standard DNA phosphoramidites, with some studies reporting yields around 90%. mdpi.com The specific activator used, such as 5-(benzylthio)-1-H-tetrazole (BTT), and the concentration of the phosphoramidite and activator are key parameters that are optimized to maximize coupling efficiency. nih.gov

Table 1: Representative Coupling Conditions for Phosphoramidite Chemistry

| Parameter | Condition | Rationale |

|---|---|---|

| Phosphoramidite | This compound | Building block for GNA incorporation. |

| Activator | Tetrazole or 5-(benzylthio)-1-H-tetrazole (BTT) | Catalyzes the coupling reaction. smolecule.comsynoligo.comnih.gov |

| Coupling Time | 3-10 minutes | Extended time to ensure high coupling efficiency for the modified monomer. biosearchtech.commdpi.com |

| Excess Reagents | 5-fold molar excess of phosphoramidite; 20-fold molar excess of activator | Drives the reaction to completion. biosearchtech.com |

| Synthesis Direction | 3' to 5' | Standard direction for phosphoramidite-based solid-phase synthesis. atdbio.com |

Post-Synthetic Processing of GNA-Modified Oligonucleotides

Following automated synthesis, the GNA-modified oligonucleotide must be cleaved from the solid support and all protecting groups must be removed to yield the final, functional molecule. glenresearch.com

The oligonucleotide is attached to the solid support via a linker, most commonly a succinyl linker, which is designed to be stable throughout the synthesis but cleavable under specific conditions. atdbio.com The standard procedure for cleavage involves treating the support-bound oligonucleotide with a basic solution. atdbio.com Concentrated ammonium (B1175870) hydroxide (B78521) is frequently used for this purpose. atdbio.com

More recently, mixtures of aqueous ammonium hydroxide and methylamine (B109427) (AMA) have been employed to expedite the process. glenresearch.com For GNA oligonucleotides, cleavage can often be accomplished in conjunction with the deprotection step. mdpi.comnih.gov

The complete removal of all protecting groups is essential. This process includes the removal of the isobutyryl (iBu) group from the guanine (B1146940) base and the cyanoethyl groups from the phosphate (B84403) backbone. atdbio.com

Exocyclic Amine Deprotection: The isobutyryl group on guanine is more resistant to hydrolysis than the benzoyl groups often used for adenine (B156593) and cytosine. atdbio.com Complete removal typically requires heating. atdbio.com A common method involves heating the oligonucleotide in a solution of aqueous ammonia (B1221849) or an AMA mixture. nih.govvapourtec.com For some GNA oligonucleotides, a 1:1 mixture of 40% aqueous methylamine and 25% aqueous ammonium hydroxide at 55°C for 15-20 minutes has been shown to be effective. mdpi.com

Phosphate Deprotection: The cyanoethyl groups protecting the phosphate backbone are removed by β-elimination in the presence of the amine-containing deprotection solution. atdbio.com This step can sometimes be performed while the oligonucleotide is still on the solid support by using a solution of a weak base in an organic solvent, which can help to minimize the formation of acrylonitrile (B1666552) adducts. atdbio.com

Table 2: Common Deprotection Conditions

| Reagent | Temperature | Duration | Target Protecting Groups |

|---|---|---|---|

| Aqueous Ammonia | 37-55°C | 12-15 hours | iBu (Guanine), Cyanoethyl (Phosphate), Linker |

| Aqueous Methylamine (AMA) | 55-65°C | 5-30 minutes | iBu (Guanine), Cyanoethyl (Phosphate), Linker |

Note: The specific conditions can vary based on the other modifications present in the oligonucleotide. glenresearch.comglenresearch.com

Challenges and Innovations in GNA Oligonucleotide Synthesis

While the integration of GNA monomers into standard synthesis protocols is well-established, challenges remain, driving ongoing innovation in the field. researchgate.netnih.govinsights.bio A primary challenge is the potential for side reactions, such as depurination or incomplete deprotection, which can lead to impurities. researchgate.net The synthesis of the phosphoramidite monomers themselves can be complex, and efforts are continuously made to develop more efficient, scalable, and economical synthetic routes. researchgate.netnih.gov

Innovations in this area include:

Improved Monomer Synthesis: Development of new synthetic procedures for GNA phosphoramidites that increase yield and simplify purification. researchgate.netnih.gov For instance, using N-dimethylformamidine (dmf) protection for guanine has been shown to improve the stability and yield of the phosphoramidite monomer. mdpi.com

Advanced Deprotection Protocols: The use of "UltraFAST" deprotection protocols with reagents like AMA significantly reduces the time required for cleavage and deprotection from many hours to as little as 5-10 minutes, minimizing the risk of product degradation. glenresearch.comvapourtec.com

Flow Chemistry: The application of flow chemistry for the cleavage and deprotection steps offers precise control over temperature and reaction time, reducing impurity formation and improving safety and scalability. vapourtec.com

Alternative Protecting Groups: The development and use of more labile protecting groups for the exocyclic amines, such as acetyl (Ac) for cytosine, can allow for milder deprotection conditions, which is crucial for oligonucleotides containing sensitive modifications. glenresearch.com

These advancements are critical for making GNA-modified oligonucleotides more accessible for research and potential therapeutic applications by improving the efficiency, purity, and cost-effectiveness of their production. nih.govinsights.bio

Structural and Conformational Research of Gna Modified Nucleic Acids

Duplex Formation Principles of GNA Oligomers

GNA, with its simple three-carbon backbone, exhibits remarkable duplex-forming capabilities. wpmucdn.com Unlike natural nucleic acids, GNA's acyclic nature and the stereochemistry at the C2' position of the glycerol (B35011) unit introduce distinct structural features that govern its self-pairing and helical arrangement.

Self-Pairing Mechanisms of (S)-GNA Homoduplexes

Oligomers composed entirely of (S)-GNA monomers readily self-assemble into stable, anti-parallel duplexes. encyclopedia.pubwisc.edu These homoduplexes display exceptional thermal stability, often exceeding that of corresponding DNA and RNA duplexes of the same sequence. nih.govrsc.orgbeilstein-journals.org For instance, an 18-mer (S)-GNA duplex composed of adenine (B156593) and thymine (B56734) has a melting temperature (Tm) of 63°C, significantly higher than the 40.5°C and 42.5°C for the equivalent DNA and RNA duplexes, respectively. nih.govsemanticscholar.org

This high stability is attributed to several factors. A key contributor is the conformational preorganization of single GNA strands, which reduces the entropic penalty upon duplex formation. encyclopedia.pubnih.gov Furthermore, GNA duplexes exhibit extensive interstrand base-stacking interactions, a "zipper-like" arrangement that differs from the predominantly intrastrand stacking seen in B-form DNA. encyclopedia.pubnih.gov The fidelity of Watson-Crick base pairing is maintained, as evidenced by the significant decrease in thermal stability upon the introduction of a single mismatch. encyclopedia.pubsemanticscholar.org A single T-T mismatch in an 18-mer GNA duplex can lower the Tm from 63°C to 55°C. semanticscholar.org

Heteroduplex Formation with Canonical Nucleic Acids

The ability of GNA to interact with natural nucleic acids is of significant interest for potential therapeutic and diagnostic applications.

Hybridization of (S)-GNA Oligomers with RNA Sequences

While GNA does not generally form stable duplexes with DNA, (S)-GNA oligomers can hybridize with complementary RNA sequences. nih.govresearchgate.netpnas.org This cross-pairing is specific to the (S)-enantiomer; (R)-GNA does not form stable heteroduplexes with RNA. nih.govnih.gov The ability of (S)-GNA to pair with RNA is attributed to its backbone conformation, which is more compatible with the A-form helix of RNA. nih.govnih.gov Crystal structures of RNA-(S)-GNA chimeric duplexes show that the (S)-GNA nucleotide is well-accommodated within the right-handed RNA duplex. nih.gov

Interestingly, the hybridization of (S)-GNA with RNA often results in a reverse Watson-Crick base pairing mode. nih.govrcsb.org In this arrangement, the GNA nucleobase is rotated, which has implications for the stability of different base pairs. nih.govnih.gov

Sequence Context Dependence in GNA-RNA Duplexes

The stability of GNA-RNA heteroduplexes is highly dependent on the base sequence. nih.gov While duplexes with high adenine (A) and uracil (B121893) (U) or thymine (T) content are stable, the inclusion of guanine (B1146940) (G) and cytosine (C) base pairs significantly destabilizes the GNA-RNA hybrid. nih.govresearchgate.netmdpi.com This destabilization is a direct consequence of the reverse Watson-Crick pairing adopted by GNA nucleotides. nih.govsemanticscholar.org While A-T/U pairs can form two hydrogen bonds in both standard and reverse Watson-Crick orientations, a reverse G-C pair can only form two hydrogen bonds and requires a less favorable sheared orientation. semanticscholar.org

Recent research has explored the use of isocytidine (B125971) and isoguanosine (B3425122) GNA analogs to overcome this limitation, demonstrating that these modified bases can form stable pairs with their canonical RNA counterparts. nih.govoup.com

Absence of Stable Duplex Formation with DNA Sequences

Despite the ability of (S)-GNA to form stable homoduplexes and heteroduplexes with RNA, studies have consistently shown its inability to form stable duplexes with complementary DNA sequences. pnas.orgbeilstein-journals.org Initial investigations with an AT-rich GNA strand failed to demonstrate stable duplex formation with a corresponding DNA strand, a finding that was later confirmed with sequences containing G and C bases. pnas.org Even the substitution of adenine with the more strongly pairing diaminopurine in GNA strands did not facilitate the formation of stable GNA/DNA duplexes. pnas.org

This lack of stable hybridization is attributed to structural and conformational differences between GNA and DNA. The GNA backbone is one atom shorter than the deoxyribose-phosphate backbone of DNA. nih.gov While the global structure of (S)-GNA in a duplex form mimics an A-form helix, which explains its favorable pairing with RNA, it is not conducive to stable pairing with B-form DNA. researchgate.netoup.com

Advanced Structural Elucidation Methodologies

A variety of advanced techniques have been employed to unravel the detailed structural and conformational features of GNA-modified nucleic acids, providing critical insights into their unique properties.

X-ray Crystallographic Analysis of GNA-Containing Duplexes

X-ray crystallography has been instrumental in determining the three-dimensional structures of GNA-containing duplexes at atomic resolution. rcsb.org These studies have confirmed that GNA forms right-handed antiparallel duplexes with Watson-Crick base pairing. nih.govrcsb.orgacs.org

A key finding from crystallographic analyses is that GNA duplexes exhibit a distinct helical structure, often described as a helical ribbon with a large hollow core, which differs significantly from the canonical A- and B-forms of nucleic acids. nih.govrcsb.orgacs.org This structure is characterized by a large slide between adjacent base pairs, leading to extensive interstrand base-stacking interactions, a feature that contributes to the high thermal stability of GNA duplexes. nih.gov

To facilitate the phasing of crystallographic data, researchers have ingeniously incorporated artificial metallo-base pairs into GNA duplexes. For instance, the use of copper(II) ions coordinated to hydroxypyridone nucleobases has served as a valuable tool for site-selective introduction of heavy atoms. nih.govacs.orgresearchgate.net

Spectroscopic Techniques for Conformational Studies (e.g., Circular Dichroism)

Circular Dichroism (CD) spectroscopy has been widely used to study the global conformation of GNA-containing duplexes in solution. The CD spectra of GNA duplexes are distinct from those of A-form and B-form nucleic acids, indicating a unique helical structure. mdpi.com The spectra typically show strong signals around 205, 220, and 275 nm. mdpi.com

CD studies have been crucial in confirming the formation of helical duplexes and monitoring their thermal denaturation. mdpi.comacs.org For instance, temperature-dependent CD measurements show a conformational change upon the melting of GNA duplexes. acs.org Furthermore, CD has been used to compare the structures of different GNA-modified duplexes and even more complex nanostructures like four-way junctions, confirming the presence of short GNA helices within these assemblies. mdpi.com The enantiomeric relationship between different GNA stereoisomers has also been confirmed through their near-mirror-image CD spectra. nih.govnih.gov

Computational Approaches for Predicting Structural Features

Computational modeling has emerged as a powerful tool to complement experimental studies and provide deeper insights into the structure and dynamics of GNA. dntb.gov.uanih.gov Molecular dynamics (MD) simulations have been employed to elucidate the conformational states of GNA duplexes in solution. acs.orgnih.gov

These simulations have revealed that in solution, double-stranded GNA (dsGNA) can adopt conformational states that are intermediate between the experimentally observed M-type (elongated) and N-type (condensed) backbone conformations found in crystal structures. acs.orgnih.gov Computational studies have also helped to rationalize the high thermal stability of GNA duplexes, attributing it to a combination of factors including conformational preorganization of the single strands, favorable stacking interactions, and the inherent conformational flexibility of the dsGNA backbone. acs.orgnih.govresearchgate.net

Moreover, computational methods are being utilized in the broader context of studying interactions involving GNA-related molecules. For example, molecular docking and dynamics simulations have been used to investigate the binding of GNA-related lectins to sialic acid, with implications for understanding their potential biological activities. researchgate.net The development of computational tools like the Genetic Network Analyzer (GNA) also highlights the growing importance of computational approaches in studying complex biological systems involving genetic components. inria.fr

Biophysical and Biochemical Investigations of Gna Modified Systems Excluding Clinical Outcomes

Thermodynamic and Thermal Stability Studies of GNA Duplexes

The stability of nucleic acid duplexes is a fundamental aspect of their function. Studies on GNA-containing duplexes have provided a comprehensive understanding of their thermodynamic properties.

Influence of GNA Nucleotide Incorporation on Duplex Melting Temperature (Tm)

While fully GNA duplexes are hyperstable, the incorporation of single GNA nucleotides into a DNA or RNA duplex is generally destabilizing. nih.govmdpi.com The degree of this destabilization is dependent on the chirality of the GNA monomer and the specific base pair involved.

Incorporating a single (S)-GNA or (R)-GNA residue into an RNA duplex significantly lowers its thermal stability. nih.gov The effect is more pronounced for the (R)-isomer. nih.gov For instance, the incorporation of a single GNA G:C pair can lead to a reduction in Tm of 20.1°C for (S)-GNA and 27.6°C for (R)-GNA. nih.gov Similarly, a single GNA-C incorporation can destabilize a 12-mer RNA duplex by 17.2°C. researchgate.net

This destabilization is linked to the rotated orientation of the GNA nucleobase within the duplex, which pairs with its complement via a reverse Watson-Crick interaction. semanticscholar.orgsmolecule.com This altered geometry explains the poor pairing of GNA-C and GNA-G with their natural counterparts. semanticscholar.org To overcome this limitation, researchers have utilized isonucleotides. The use of (S)-GNA isocytidine (B125971) and isoguanosine (B3425122) results in more stable base pairing with G and C ribonucleotides, respectively, leading to improved thermal stability compared to standard GNA-C or GNA-G incorporation. nih.govnih.gov

Table 2: Change in Melting Temperature (ΔTm) upon Single GNA Incorporation into RNA Duplexes

| GNA Modification | Pairing Partner | ΔTm (°C) | Reference |

|---|---|---|---|

| (S)-GNA-C | RNA-G | -17.2 | researchgate.net |

| (S)-GNA-C | RNA-isoG | -11.5 | researchgate.net |

| (S)-GNA-isoC | RNA-G | -12.6 | researchgate.net |

| (S)-GNA-G | RNA-C | -13.0 | researchgate.net |

| (S)-GNA-isoG | RNA-C | -6.2 | researchgate.net |

| (S)-GNA-G | RNA-isoC | -10.5 | researchgate.net |

Enzymatic Interactions and Recognition Profiles

The interaction of GNA-modified oligonucleotides with cellular enzymes is critical for their biological activity and stability.

Polymerase Tolerance for GNA Monomers in Nucleic Acid Synthesis

The ability of polymerases to recognize and process GNA is a key area of investigation. Studies screening various DNA polymerases have shown that most enzymes are intolerant to GNA templates. encyclopedia.pubpnas.org For many polymerases, such as Taq polymerase, the primer extension process halts after the incorporation of only two or three deoxynucleotides onto a GNA template. encyclopedia.pubpnas.orgoup.com

However, a notable exception is the DNA polymerase from Geobacillus stearothermophilus (Bst). oup.com Bst DNA polymerase can catalyze full-length DNA synthesis on a dodecamer GNA template, demonstrating an unusual tolerance for this unnatural backbone. encyclopedia.pubpnas.orgmdpi.com In the reverse direction, using GNA triphosphates as substrates for synthesis on a DNA template, Therminator DNA polymerase has been shown to extend a primer by incorporating up to five GNA nucleotides, although with low efficiency for longer stretches. encyclopedia.pub The ability of certain polymerases to function on XNA templates like GNA highlights their potential utility in synthetic biology and diagnostics. oup.com

Nuclease Resistance Mechanisms of GNA-Modified Oligonucleotides

A significant advantage of GNA modification is the enhanced resistance it confers against nuclease degradation. mdpi.com The acyclic GNA backbone is not readily recognized by many nucleases that have evolved to cleave the phosphodiester bonds of DNA and RNA.

Incorporating (S)-GNA or (R)-GNA residues at the 3'-end of an oligonucleotide provides substantial protection against 3'-exonucleases, such as snake venom phosphodiesterase. nih.govbeilstein-journals.org The level of protection afforded by GNA modifications can be even greater than that of phosphorothioate (B77711) (PS) linkages, a common modification used to enhance nuclease resistance. nih.gov For instance, placing two (S)-GNA residues at the 3'-terminus of an oligonucleotide, combined with a PS linkage, increased its half-life from less than one hour to 27.5 hours. nih.gov This increased metabolic stability is a crucial attribute for the development of oligonucleotide therapeutics. mdpi.comresearchgate.net

Recognition by Ribonucleases and Deoxyribonucleases

The recognition of GNA-modified oligonucleotides by specific ribonucleases (RNases) and deoxyribonucleases (DNases) is complex and context-dependent. While the general nuclease resistance is high, certain enzymes involved in nucleic acid processing pathways can interact with GNA-containing strands.

In the context of RNA interference (RNAi), small interfering RNAs (siRNAs) function within the RNA-induced silencing complex (RISC), where the ribonuclease Argonaute-2 (Ago2) is the catalytic component. nih.govoup.com Modifications with (S)-GNA, particularly in the seed region of an siRNA, have been shown to modulate the interaction with RISC. nih.govresearchgate.net The incorporation of (S)-GNA can mitigate off-target effects, hypothesized to be due to a combination of localized duplex destabilization and the pre-organization of the guide strand into a conformation favorable for interaction with Ago2. nih.govoup.com This suggests that while GNA is resistant to general degradation, it can be specifically recognized and accommodated by key enzymes like Ago2.

Direct and comprehensive studies on the interaction of a wide array of specific endo- and exonucleases with GNA-modified duplexes are limited. However, the existing evidence points to a general lack of recognition by degradative nucleases, which contributes to the enhanced stability of GNA-modified oligonucleotides in biological environments. nih.govsemanticscholar.orgbeilstein-journals.org

Interactions with Cellular Proteins and Biological Pathways (Non-Therapeutic Mechanism Focus)

The introduction of glycol nucleic acid (GNA) modifications into small interfering RNAs (siRNAs), utilizing monomers like (S)-GNA-G(iBu) phosphoramidite (B1245037), has prompted significant investigation into their interactions with cellular machinery. These studies focus on the underlying biophysical and biochemical mechanisms that govern the activity of GNA-modified systems, distinct from their ultimate therapeutic applications.

Engagement with RNA Processing and Regulation Complexes (e.g., RISC)

The efficacy of an siRNA molecule is critically dependent on its ability to be loaded into the RNA-Induced Silencing Complex (RISC), a key player in the RNA interference (RNAi) pathway. nih.gov The central protein component of RISC, Argonaute-2 (Ago2), incorporates the antisense (or guide) strand of the siRNA, which then directs the complex to its complementary messenger RNA (mRNA) target. nih.govrsc.org

Chemical modifications to siRNAs can influence this loading process. Studies have shown that the Ago2 protein tends to favor loading the 5'-end of the guide strand from the thermodynamically less stable end of the siRNA duplex. rsc.org Glycol nucleic acid is a thermally destabilizing modification due to its flexible glycol-phosphate backbone, which is one atom shorter than that of native RNA. nih.govbiosyn.com This inherent instability can be leveraged to enhance the loading of the intended guide strand into RISC. rsc.org

Impact on Gene Silencing Mechanisms (Mechanistic Studies)

However, GNA introduces unique structural features. The nucleobases of GNA adopt a rotated orientation, leading to reverse Watson-Crick base pairing with complementary RNA. nih.govacs.org This altered hydrogen bonding pattern, along with the increased backbone flexibility, modulates the stability of the siRNA duplex. smolecule.com The effect on silencing activity is highly dependent on the position of the GNA modification within the siRNA strand.

Studies systematically "walking" a single (S)-GNA modification along the guide strand of an siRNA targeting the Transthyretin (Ttr) gene in vivo have provided key mechanistic insights. As detailed in the table below, GNA substitutions in the central seed region (positions 5 and 6) led to a significant loss of silencing activity, which correlated with lower metabolic stability and reduced guide strand levels in the liver. nih.gov Conversely, modifications at positions 7 or 8 of the guide strand resulted in silencing activity comparable to the parent siRNA, indicating that these positions are more tolerant to the structural changes induced by GNA. researchgate.netnih.gov

| siRNA Construct | (S)-GNA Position in Guide Strand | Target (Gene) | Relative Target mRNA Knockdown In Vivo (% of Parent siRNA) | Reference |

|---|---|---|---|---|

| Parent (D1) | None | Ttr | 100% | nih.gov |

| D2 | Position 5 | Ttr | ~20% | nih.gov |

| D3 | Position 6 | Ttr | ~40% | nih.gov |

| D4 | Position 7 | Ttr | ~100% | nih.gov |

| D5 | Position 8 | Ttr | ~100% | nih.gov |

These findings demonstrate that the mechanistic impact of GNA on gene silencing is not uniform. The placement of the modification must be carefully optimized to preserve the necessary interactions for metabolic stability and potent on-target activity. nih.gov

Evaluation of Off-Target Mitigation in GNA-Modified RNAi Agents

A significant challenge in RNAi therapeutics is the potential for off-target effects, where the siRNA guide strand binds to and silences unintended mRNAs. nih.gov These effects are often mediated by partial complementarity, particularly involving the "seed region" (positions 2-8) of the guide strand binding to the 3' untranslated region (3' UTR) of off-target transcripts. nih.govoup.com

Preclinical studies have suggested that such seed-mediated off-target effects can be a significant driver of hepatotoxicity for some GalNAc-siRNA conjugates. nih.govoup.com The introduction of a single, strategically placed (S)-GNA modification within the seed region has emerged as an effective strategy to mitigate these unwanted effects. nih.govnih.gov The mechanism of this mitigation is rooted in GNA's inherent thermal destabilization of base pairing. nih.govsmolecule.com By reducing the binding affinity of the seed region, a GNA modification can disrupt the weak interactions with off-target mRNAs while preserving the high-affinity, full-complementarity binding required for on-target gene silencing. nih.govbiosyn.com

Research has shown that placing a single (S)-GNA nucleotide at position 7 of the antisense strand is particularly effective at reducing off-target effects. nih.govnih.gov This specific placement is hypothesized to have a dual synergistic benefit: it destabilizes the seed region binding and creates a pre-organized kinked conformation that further hinders off-target engagement within the Ago2 seed-binding domain. nih.gov This approach has been shown to improve the therapeutic index by six- to eight-fold in rat models, demonstrating a significant reduction in off-target liabilities without compromising on-target potency. nih.gov

| Parameter | Parent siRNA (D1) | (S)-GNA-Modified siRNA (D4, GNA at g7) | Mechanistic Implication | Reference |

|---|---|---|---|---|

| On-Target Efficacy (ED₅₀ in rats) | 0.05 mg/kg | 0.075 mg/kg | GNA modification maintains potent on-target activity. | nih.gov |

| Ago2 Loading (Relative AUC in mice) | Baseline | ~2-fold lower than parent | GNA slightly alters interaction with RISC. | nih.gov |

| Off-Target Mitigation | Standard Profile | Significantly Improved Therapeutic Index | Seed-pairing destabilization reduces off-target binding. | nih.govnih.gov |

This strategic use of GNA modification provides a powerful chemical tool to uncouple on-target efficacy from off-target toxicity, enhancing the safety profile of RNAi agents through a well-defined biochemical mechanism. nih.govoup.com

Research Applications and Emerging Directions in Nucleic Acid Science

GNA-Based Oligonucleotides as Molecular Probes

Oligonucleotides incorporating (S)-GNA-G(iBu) phosphoramidite (B1245037) and other GNA monomers are being actively investigated as molecular probes for various research applications. Their enhanced stability against nucleases and unique hybridization characteristics offer potential advantages over conventional DNA and RNA probes.

Use in Gene Expression Analysis Methodologies

GNA-modified oligonucleotides have emerged as powerful tools for modulating and analyzing gene expression, primarily through the mechanism of RNA interference (RNAi). The incorporation of (S)-GNA into small interfering RNAs (siRNAs) has been shown to enhance their therapeutic potential by improving stability and reducing off-target effects. nih.govbiosyn.com

Research has demonstrated that single (S)-GNA modifications within the seed region of an siRNA guide strand can significantly decrease unintended silencing of non-target mRNAs. nih.gov This is attributed to the altered conformation of the GNA-containing strand, which can disfavor binding to off-target sequences while maintaining potent on-target activity. The impact of (S)-GNA placement on siRNA activity is position-dependent, with modifications at position 7 of the antisense strand being particularly effective in mitigating off-target effects. nih.gov

The table below summarizes key findings from studies on GNA-modified siRNAs for gene expression analysis:

| Modification Strategy | Key Findings | Reference |

| Single (S)-GNA at position 7 of siRNA guide strand | Mitigated RNAi-mediated off-target effects in a rodent model. | nih.gov |

| (S)-GNA incorporation in siRNA seed region | Resulted in a six- to eightfold improved therapeutic index in rats. | nih.gov |

| (S)-GNA-modified siRNAs | Showed greater in vitro potencies compared to siRNAs with (R)-GNA modifications. | nih.gov |

| GNA-containing siRNAs | Demonstrated in vivo potency when subcutaneously injected into mice. | nih.gov |

These findings underscore the utility of (S)-GNA-G(iBu) phosphoramidite in the synthesis of modified siRNAs for precise and effective gene silencing studies, offering a more refined tool for functional genomics research.

Application in Nucleic Acid-Based Diagnostic Assays (Research Tools)

The inherent stability and specific binding affinity of GNA make it an attractive candidate for the development of nucleic acid-based diagnostic probes for research purposes. GNA's resistance to nuclease degradation is a significant advantage in biological samples where enzymes can rapidly degrade natural DNA and RNA probes. nih.govbiosyn.com

GNA-based probes can be designed to hybridize with high specificity to target DNA or RNA sequences, enabling the detection and quantification of specific nucleic acids in complex mixtures. The thermal stability of GNA-RNA duplexes allows for stringent hybridization conditions, which can reduce false-positive signals and improve the reliability of diagnostic assays. wikipedia.orgnih.gov While still an emerging area of research, the unique properties of GNA suggest its potential for use in various research-based diagnostic platforms, such as:

Fluorescent in situ hybridization (FISH): GNA probes could offer enhanced signal stability and lower background noise.

Microarrays: GNA probes immobilized on a solid support could be used for high-throughput analysis of gene expression or genetic variation.

Biosensors: The specific binding of GNA probes to target molecules could be translated into a detectable signal for various sensing applications. biosyn.com

Further research is needed to fully explore and validate the performance of GNA-based probes in these and other diagnostic research applications.

Engineering Novel Genetic Systems with GNA

The simplicity and unique pairing properties of GNA have positioned it as a key molecule in the field of synthetic biology and xenobiology for the engineering of novel genetic systems.

Exploration of GNA as a Carrier of Genetic Information in Prebiotic Chemistry Models

GNA is considered a potential candidate for a primordial genetic material that may have preceded RNA in the origins of life. wikipedia.orgnih.gov Its simple three-carbon glycol backbone is plausibly synthesizable under prebiotic conditions. wikipedia.org Crucially, GNA is capable of forming stable, antiparallel, Watson-Crick duplexes with itself, a fundamental requirement for a molecule to store and transmit genetic information. nih.govnih.gov

Studies have shown that GNA duplexes can be more stable than corresponding DNA or RNA duplexes. wikipedia.org However, experimental evidence also provides important constraints on prebiotic scenarios involving GNA. For instance, thermal denaturation studies have shown that complementary GNA and threose nucleic acid (TNA), another putative RNA progenitor, are unable to form stable duplexes by cross-pairing. nih.gov This suggests that GNA and TNA were likely not sequential polymers in the same evolutionary pathway to RNA. nih.gov

Construction of Synthetic Genetic Polymers and XNA Scaffolds

This compound is a fundamental building block for the chemical synthesis of synthetic genetic polymers, also known as xeno-nucleic acids (XNAs). nih.govwpmucdn.com XNAs are DNA/RNA analogues with modified backbones that are not found in nature. The ability to synthesize GNA oligonucleotides allows for the construction of novel genetic systems with programmed properties. wpmucdn.com

The chemical simplicity of GNA provides access to enantiomerically pure right- and left-handed helical structures, which can serve as unnatural building blocks in DNA nanotechnology. nih.govresearchgate.net Researchers have utilized GNA to create self-assembling nanostructures, demonstrating its potential for the bottom-up fabrication of novel materials and devices. researchgate.net The high stability and fidelity of GNA duplex formation make it an attractive candidate for the design of these self-assembling materials. researchgate.net

Derivatization and Functionalization of GNA Phosphoramidites

The chemical synthesis of this compound and its analogues opens up possibilities for their derivatization and functionalization to introduce novel properties into GNA oligonucleotides. The phosphoramidite chemistry used for GNA synthesis is amenable to the incorporation of various modifications. wpmucdn.com

While research in this area is ongoing, potential functionalizations could include the attachment of:

Fluorophores and quenchers: For the development of fluorescent probes for real-time detection of nucleic acids.

Biotin or other affinity tags: To facilitate the purification and immobilization of GNA oligonucleotides.

Cross-linking agents: To create stable GNA-based structures or to study interactions with other molecules.

Therapeutic agents: For targeted delivery to specific cells or tissues.

The ability to functionalize GNA phosphoramidites expands the utility of GNA beyond a simple genetic polymer, enabling the creation of sophisticated molecular tools and materials with tailored functions for a wide range of research applications.

Synthesis and Investigation of Nucleobase-Modified GNA Analogs (e.g., IsoGNA)

A significant challenge in the application of GNA, particularly in chimeric duplexes with RNA, has been the observed instability of GNA-G:RNA-C and GNA-C:RNA-G base pairs. oup.com Structural studies revealed that GNA nucleotides adopt a rotated nucleobase orientation within an RNA duplex, leading to a reverse Watson-Crick pairing mode. oup.comnih.gov This alternate geometry is well-tolerated by A/T pairs but significantly disrupts the hydrogen bonding pattern for G/C pairs. oup.com

To overcome this limitation, researchers have synthesized and investigated nucleobase-modified GNA analogs, most notably isoguanosine (B3425122) (isoG) and isocytidine (B125971) (isoC). nih.gov By transposing the hydrogen bond donor and acceptor sites on the nucleobase, these "iso-bases" restore canonical Watson-Crick geometry when paired against C and G in an opposing RNA strand, respectively. oup.comnih.gov The synthesis of (S)-GNA-isoG and (S)-GNA-isoC phosphoramidites has been developed, allowing for their incorporation into oligonucleotides. nih.gov The resulting GNA(isoG):RNA(C) and GNA(isoC):RNA(G) pairs demonstrate significantly enhanced thermal stability compared to their canonical GNA counterparts, effectively rescuing the pairing deficit. nih.gov

| GNA Modification | Complementary RNA Base | Improvement in Thermal Stability (ΔTm per modification) | Reference |

|---|---|---|---|

| (S)-GNA-isocytidine | Guanine (B1146940) | +4.6°C | nih.gov |

| (S)-GNA-isoguanosine | Cytosine | +2.5°C | nih.gov |

Incorporation of Redox-Active Moieties into GNA Backbones

Functionalizing nucleic acids with redox-active groups opens avenues for their use in electrochemical biosensors and as probes for charge transport studies. Researchers have successfully incorporated redox-active ferrocenyl (Fc) moieties into the GNA scaffold, creating a class of functional GNA (fun-GNA). researchgate.net

The synthesis of these molecules has been achieved by attaching an ethynylferrocenyl group to the C5 position of a uracil (B121893) GNA nucleoside. researchgate.net This modified nucleoside is then converted into a phosphoramidite intermediate, enabling its incorporation into oligonucleotides using standard solid-phase synthesis. researchgate.net The resulting Fc-GNA constructs have been characterized by cyclic voltammetry (CV), which confirmed their electrochemical activity. researchgate.netacs.org These studies demonstrated a single, reversible, one-electron ferrocenyl-centered redox process, indicating that the GNA backbone serves as a stable scaffold for the redox label without interfering with its electrochemical properties. researchgate.net This work establishes a foundation for developing GNA-based electrochemical probes and materials. researchgate.netacs.org

| Compound | Measurement Technique | Half-Wave Potential (E1/2 vs. FcH/FcH+) | Reference |

|---|---|---|---|

| Fc-GNA Nucleoside | Cyclic Voltammetry (CV) | 89 mV | researchgate.netacs.org |

| Fc-GNA Dinucleoside Phosphate (B84403) | Cyclic Voltammetry (CV) | 99 mV | researchgate.netacs.org |

Theoretical and Computational Chemistry Perspectives

Computational chemistry provides powerful tools to understand the structure, dynamics, and interactions of novel nucleic acid analogs like GNA at an atomic level, guiding their rational design and application.

Modeling Nucleic Acid Interactions Involving GNA

Computational modeling plays a crucial role in elucidating the molecular basis for GNA's distinct pairing behaviors. By analyzing high-resolution crystal structures of GNA-RNA chimeric duplexes, researchers have been able to model the specific interactions that govern duplex stability. nih.govresearchgate.net These models have confirmed that the (S)-GNA enantiomer is structurally more compatible with the right-handed A-form helix of an RNA duplex than the (R)-GNA enantiomer. nih.govresearchgate.net

Furthermore, computational analyses have been essential in understanding the rotated nucleobase orientation and reverse Watson-Crick pairing that leads to the instability of GNA-G:RNA-C pairs. oup.com This structural insight, derived from modeling, was the direct impetus for the design of the isoGNA analogs discussed previously. oup.comnih.gov Predictive algorithms, often used for RNA-RNA interactions, can be adapted to model and predict the binding sites and thermodynamics of GNA-RNA interactions, accelerating the design of GNA-based therapeutics and probes. nih.gov

Simulation of GNA Conformational Dynamics

While static crystal structures provide invaluable information, nucleic acids are dynamic molecules. Molecular dynamics (MD) simulations are employed to model the conformational flexibility and dynamics of GNA. albany.edumdpi.com These simulations have provided insight into one of GNA's most remarkable properties: its high duplex stability. The acyclic and flexible backbone of GNA allows it to sample a wide range of conformations without the energetic penalty of breaking hydrogen bonds between base pairs. oup.com

Simulations of GNA residues within RNA duplexes have also highlighted the considerable local conformational flexibility of the GNA unit, showing variations in backbone torsion angles that help accommodate it within the host duplex. nih.gov Advanced computational techniques, such as Brownian dynamics simulations, are being developed to model the dynamics of ever-larger nucleic acid systems and can be applied to understand the behavior of complex GNA-based constructs on longer timescales. nih.gov

In Silico Design of GNA-Based Functional Molecules

The ultimate goal of computational studies is to enable the in silico design of novel molecules with desired functions, reducing the need for iterative and time-consuming laboratory synthesis. The knowledge gained from modeling GNA interactions and simulating its dynamics provides the foundation for this rational design process. nih.gov

A prime example is the successful design of isoGNA to overcome the G:C pairing issue, which was conceived based on computational and structural data. oup.com Looking forward, in silico methods will be used to design more complex GNA-based systems. This could include designing GNA aptamers that fold into specific shapes to bind target proteins, creating GNA-based nanostructures that self-assemble into predetermined architectures, or optimizing the sequence and GNA modification pattern in an siRNA therapeutic for maximum efficacy and minimal off-target effects. researchgate.net

Future Perspectives and Unanswered Questions in Gna Research

Advancements in GNA Synthesis and Engineering

The future of GNA research is intrinsically linked to the development of more efficient and scalable methods for synthesizing its phosphoramidite (B1245037) monomers. nih.gov Current research focuses on overcoming the limitations of existing multi-step synthetic routes to make GNA building blocks, such as (S)-GNA-G(iBu) phosphoramidite, more accessible for broader applications.

Key areas for advancement include:

Improved Synthetic Routes: While several methods exist for GNA nucleoside synthesis—including glycidol (B123203) ring-opening, Mitsunobu, SN2, and dihydroxylation reactions—the focus is on developing more streamlined processes. nih.gov A significant development was a procedure allowing the ring opening of enantiopure DMT-glycidol using protected purine (B94841) nucleobases, which reduces the number of synthetic steps and is suitable for kilogram-scale synthesis. biosyn.com

On-Demand Synthesis: A major challenge with phosphoramidites is their limited stability. nih.gov Future advancements may include the integration of on-demand flow synthesis of phosphoramidites directly into oligonucleotide synthesizers. This approach would eliminate the need for manual synthesis and storage, potentially reducing degradation and improving the efficiency of GNA oligonucleotide production. nih.gov

Chemical Transformations: The versatility of GNA chemistry allows for a wide range of postsynthetic chemical transformations. nih.gov Future engineering efforts will likely expand this chemical toolbox, enabling the creation of GNA nucleosides with novel functionalities, such as redox-active or luminescent tags for advanced applications. nih.gov

Major Synthetic Approaches for GNA Nucleosides

| Synthetic Approach | Description |

|---|---|

| Glycidol Ring-Opening | Involves the opening of an epoxide ring to form the 2,3-dihydroxypropyl backbone. nih.govsmolecule.com |

| Mitsunobu Reaction | A versatile reaction for converting alcohols to various other functional groups, adapted for GNA synthesis. nih.gov |

| SN2 Reaction | A fundamental nucleophilic substitution reaction utilized in forming the GNA scaffold. nih.gov |

| Dihydroxylation Reaction | Involves the addition of two hydroxyl groups to an alkene, a key step in certain GNA synthetic pathways. nih.gov |

Expansion of GNA-Based Tools in Synthetic Biology and Chemical Biology

The unique properties of GNA make it an attractive platform for developing novel tools for synthetic biology and chemical biology, beyond its use in antisense oligonucleotides and siRNAs. biosyn.comsmolecule.com As a xeno nucleic acid (XNA), GNA has the potential to form the basis of alternative genetic systems. nih.govnih.gov

Potential future applications include:

GNA Aptamers: Aptamers are oligonucleotides that bind to specific targets. GNA's high stability makes it an excellent candidate for developing highly robust aptamers for diagnostic, therapeutic, and biosensor applications. biosyn.com

Biocatalysis: The potential exists to develop GNA-based enzymes (so-called "GNAzymes") with novel catalytic activities, expanding the repertoire of biocatalysis. biosyn.com

Functionalized Nucleosides: The synthesis of GNA nucleosides with appended functional groups, such as redox-active ferrocenyl or luminescent pyrenyl moieties, opens the door to creating sophisticated probes for biological imaging and diagnostics. nih.govbiosyn.com

Alternative Genetic Polymers: The simplicity and stability of the GNA backbone suggest it could have been a precursor to RNA in prebiotic evolution. wikipedia.org In synthetic biology, GNA could be explored as a biocompatible, orthogonal genetic material for constructing synthetic life forms with expanded functionalities. nih.gov

Emerging Applications of GNA-Based Tools

| Application Area | Description of GNA-Based Tool | Potential Impact |

|---|---|---|

| Diagnostics & Biosensors | Highly stable GNA aptamers that bind to specific biomarkers. biosyn.com | Development of more robust and sensitive diagnostic assays. |

| Biological Imaging | GNA oligonucleotides functionalized with luminescent probes. nih.govbiosyn.com | Creation of new imaging agents for tracking biological processes. |

| Biocatalysis | Development of GNA-based enzymes with novel catalytic functions. biosyn.com | Expansion of the tools available for chemical synthesis and metabolic engineering. |

| Synthetic Genetics | Use of GNA as an orthogonal genetic material in engineered organisms. nih.gov | Creation of synthetic biological systems with new capabilities, insulated from natural biological processes. |

Interdisciplinary Research Directions (e.g., with Materials Science, Nanotechnology)

The intersection of GNA chemistry with materials science and nanotechnology presents a frontier for innovation. The ability of GNA to self-assemble into stable, predictable duplex structures makes it an ideal building block for creating novel nanomaterials. researchgate.netfcc-na.com

Future interdisciplinary research directions include:

Self-Assembling Nanostructures: The high thermal stability of GNA duplexes, which can be greater than that of DNA or RNA, makes GNA an attractive candidate for programming the self-assembly of complex nanostructures. wikipedia.orgresearchgate.net These structures could have applications in areas ranging from electronics to drug delivery.

Nanocomposites: GNA could be integrated with other materials to create nanocomposites with enhanced properties. aiu.edu For example, GNA-functionalized nanoparticles could be used for targeted delivery in medicine.

Nanofabrication: GNA-directed assembly could provide a bottom-up approach to nanofabrication, allowing for the precise arrangement of components on the nanoscale for applications in electronics and photonics. aiu.edu The chemical simplicity and stability of GNA make it a promising tool for building robust nanomechanical structures. researchgate.net

The continued exploration of GNA, driven by chemical innovation and interdisciplinary collaboration, promises to yield not only a deeper understanding of this fascinating molecule but also a host of new technologies that could shape the future of medicine, biotechnology, and materials science. umd.edugatech.edu

Q & A

Q. Table 1. Key Parameters for this compound Synthesis

| Parameter | Value/Range | Reference |

|---|---|---|

| Coupling Time | 180–300 seconds | |

| Activator | 0.25 M Tetrazole in ACN | |

| Oxidation Reagent | 0.02 M Iodine in H2O/THF | |

| Purity Threshold (HPLC) | ≥98% |

Q. Table 2. Stability Assessment of (S)-GNA-Modified Oligonucleotides

| Condition | Degradation Rate (Half-Life) | Method |

|---|---|---|

| 10% FBS, 37°C | 24–48 hours | PAGE |

| TE Buffer, -80°C | >6 months | MALDI-TOF |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.